2-cyclobutylacetic Acid

Description

Significance of the Cyclobutyl Moiety in Organic Synthesis and Medicinal Chemistry

The cyclobutane (B1203170) ring, a four-membered carbocycle, possesses a unique set of properties that make it an increasingly valuable component in the design of new molecules. nih.govru.nlnih.govvilniustech.lt Its puckered, three-dimensional structure is a key feature, offering a distinct spatial arrangement compared to more common cyclic or acyclic structures. nih.govru.nl This conformational rigidity can be advantageous in medicinal chemistry, where the precise orientation of functional groups is often critical for biological activity. lifechemicals.combohrium.com

In organic synthesis, cyclobutane derivatives serve as important building blocks for the construction of more complex molecules through reactions like ring-opening or ring-contraction. lifechemicals.comresearchgate.net The strain inherent in the four-membered ring can be harnessed to drive these transformations.

From a medicinal chemistry perspective, the incorporation of a cyclobutyl moiety into a drug candidate can offer several benefits: nih.govru.nlnih.govvilniustech.lt

Conformational Restriction : The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which may be the bioactive one, leading to enhanced potency and selectivity. nih.govlifechemicals.com

Metabolic Stability : The cyclobutane ring is relatively inert chemically and can be used to replace more metabolically labile groups, potentially improving a drug's pharmacokinetic profile. nih.govru.nlnih.gov

Isosteric Replacement : The cyclobutyl group can act as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to fine-tune a molecule's properties while maintaining its interaction with a biological target. nih.govbohrium.com

Improved Physicochemical Properties : It can be used to reduce the planarity of a molecule and to fill hydrophobic pockets in target enzymes or receptors. nih.govru.nlvilniustech.lt

The growing appreciation for these attributes has led to the inclusion of cyclobutane rings in several clinical drug candidates and marketed drugs. nih.govlifechemicals.com

Overview of Research Trajectories for 2-Cyclobutylacetic Acid and its Analogs

This compound itself is recognized as a versatile intermediate in organic synthesis. chembk.coma2bchem.com Its structure provides a reactive handle—the carboxylic acid—for further modification, while the cyclobutane ring imparts the unique properties discussed previously. Research involving this compound and its analogs has branched into several distinct therapeutic areas.

One significant area of research is in the development of inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). RORγt is a key regulator of the differentiation of Th17 cells, which are implicated in various autoimmune diseases. A notable example is the compound TAK-828F, which incorporates a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold derived from this compound. acs.orgacs.org The development of scalable synthetic routes to this specific scaffold has been a focus of research, highlighting the practical challenges and importance of these analogs. acs.org

Another research trajectory involves the use of this compound analogs as agonists for G-protein coupled receptors (GPCRs), such as GPR120. GPR120 is a receptor for free fatty acids and is considered a target for the treatment of type 2 diabetes. Specific isomers of (3-(biphenyl-4-yl)cyclobutyl)acetic acid have been identified as potent GPR120 modulators. acs.org

Furthermore, amino acid analogs of this compound, such as (S)-2-amino-2-cyclobutylacetic acid, have been incorporated into peptides to study their effects on biological targets. These have been used in the development of potent and selective ligands for neurotensin (B549771) receptors, which are targets for PET imaging agents in oncology. mdpi.com They have also been explored as components of cysteine protease inhibitors. biorxiv.org

The synthesis of various derivatives continues to be an active area of research. For instance, pinonic acid, which is 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, has been synthesized and converted into a series of acetamide (B32628) derivatives for further study. researchgate.net

Interactive Table: Research Applications of this compound Analogs

| Compound Class/Example | Therapeutic Target/Application | Research Focus |

| TAK-828F | RORγt Inverse Agonist | Treatment of autoimmune diseases. acs.orgacs.org |

| (3-(biphenyl-4-yl)cyclobutyl)acetic acid isomers | GPR120 Agonist | Treatment of type 2 diabetes. acs.org |

| (S)-2-amino-2-cyclobutylacetic acid | Peptide component | PET ligands for neurotensin receptors, Cysteine protease inhibitors. mdpi.combiorxiv.org |

| Pinonic acid derivatives | Acetamides | Synthesis and structural characterization. researchgate.net |

| This compound | Synthetic Intermediate | General building block for pharmaceuticals and agrochemicals. chembk.coma2bchem.com |

Current State of Knowledge and Unaddressed Research Gaps

Despite these advances, there are still research gaps to be addressed. While the use of the cyclobutane motif is increasing, it remains underutilized compared to other common structural motifs in drug discovery. vilniustech.lt This suggests that the full potential of cyclobutane-containing compounds, including derivatives of this compound, has yet to be realized.

Future research could focus on:

Expansion of Synthetic Methodologies : Developing new and more efficient synthetic routes to access a wider diversity of substituted this compound analogs. This includes controlling stereochemistry at multiple centers on the cyclobutane ring.

Exploration of New Biological Targets : Investigating the activity of this compound derivatives against a broader range of biological targets beyond the currently identified ones.

Systematic Structure-Activity Relationship (SAR) Studies : Conducting more comprehensive SAR studies to better understand how different substitution patterns on the cyclobutane ring and modifications to the acetic acid side chain affect biological activity and pharmacokinetic properties.

Application in Other Fields : While medicinal chemistry is a primary focus, the unique properties of these compounds could be explored in other areas, such as materials science. a2bchem.com

Structure

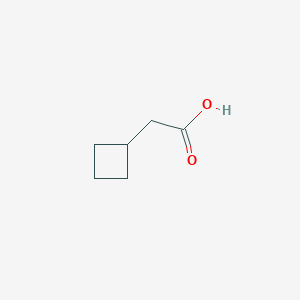

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMJJJRCOMBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363967 | |

| Record name | 2-cyclobutylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6540-33-6 | |

| Record name | 2-cyclobutylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclobutylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-Cyclobutylacetic Acid Enantiomers

Achieving control over the stereochemistry at the α-position of this compound is crucial for developing chiral building blocks. Various methodologies have been developed to access the individual enantiomers of this compound and its derivatives.

Asymmetric Alkylation Approaches for α-Substituted Cyclobutylacetic Acids

Asymmetric alkylation of enolates is a powerful technique for creating α-stereogenic centers in carbonyl compounds. buchler-gmbh.com This approach can be adapted for the synthesis of α-substituted cyclobutylacetic acids. The strategy typically involves the use of a chiral auxiliary to direct the approach of an electrophile to a prochiral enolate derived from a cyclobutylacetic acid derivative.

One common class of chiral auxiliaries are oxazolidinones, popularized by David Evans. researchgate.net In this approach, this compound would first be converted to an N-acyloxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral auxiliary, which effectively shields one face of the enolate. After the alkylation step, the auxiliary can be cleaved under mild conditions to yield the desired α-substituted cyclobutylacetic acid enantiomer. researchgate.net

Another effective chiral auxiliary is pseudoephedrine. nih.govnih.gov Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. nih.gov This method has proven particularly effective for the formation of quaternary carbon centers. nih.gov The resulting α-substituted cyclobutylacetic acid derivatives can then be obtained by hydrolysis of the amide. nih.gov

Recent advancements have also explored biocatalytic platforms for the asymmetric alkylation of α-keto acids, which could be precursors to α-substituted cyclobutylacetic acids. nih.gov Engineered methyltransferases have shown high enantioselectivity and turnover numbers in the α-methylation of various α-keto acids. nih.gov

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Reaction Conditions | Diastereoselectivity |

| Evans Oxazolidinones | Readily available, predictable stereocontrol. researchgate.net | LDA, THF, -78 °C | Generally high (often >95:5 dr) |

| Pseudoephedrine | Effective for quaternary centers, crystalline derivatives aid purification. nih.gov | LDA, LiCl, THF, 0 °C | High, particularly for sterically demanding electrophiles |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Forms chiral hydrazones, allowing for asymmetric α-alkylation of ketones. | LDA, THF, -78 °C | High for a range of electrophiles |

Chiral Auxiliary-Mediated Synthesis of Cyclobutylglycine Derivatives

Cyclobutylglycine, an unnatural amino acid, is a valuable building block for peptide synthesis. Chiral auxiliaries are instrumental in the asymmetric synthesis of its enantiomers. The alkylation of chiral glycine (B1666218) enolate equivalents is a well-established method for preparing enantiomerically pure α-amino acids. buchler-gmbh.com

For the synthesis of cyclobutylglycine, a chiral glycine derivative, often employing an auxiliary like 1,1'-binaphthyl-2,2'-diol (BINOL), can be alkylated with a cyclobutylmethyl halide. wikipedia.org The bulky BINOL auxiliary effectively controls the facial selectivity of the enolate, leading to a high degree of stereocontrol in the alkylation step. Subsequent removal of the auxiliary provides the target cyclobutylglycine enantiomer.

The use of pseudoephenamine as a chiral auxiliary has also been shown to be highly effective in asymmetric alkylation reactions, offering excellent stereocontrol. nih.gov This approach could be readily applied to the synthesis of cyclobutylglycine derivatives.

Enzymatic and Biocatalytic Routes to Chiral this compound Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. pharmasalmanac.com Enzymes operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. pharmasalmanac.com While specific enzymes for the direct synthesis of this compound enantiomers are not widely reported, existing enzymatic strategies for analogous chiral molecules can be considered.

For instance, engineered transaminases, oxidases, and other enzymes are increasingly used for the synthesis of chiral amines, which can be precursors to chiral acids. nih.gov A biocatalytic reductive amination of a suitable cyclobutyl-containing keto-acid could provide a route to chiral cyclobutylglycine. Advances in protein engineering have significantly expanded the substrate scope and catalytic efficiency of these enzymes. nih.gov

Enzymatic hydrolysis of racemic esters or lactones is another powerful strategy for kinetic resolution. calis.edu.cn A racemic ester of this compound could potentially be resolved using a lipase (B570770) that selectively hydrolyzes one enantiomer, leaving the other enantiomer in high enantiomeric excess. Similarly, a chemo-enzymatic route involving the resolution of a lactone precursor could be envisioned. calis.edu.cn

Development of Novel Cyclobutyl Ring Formation Strategies

The construction of the cyclobutane (B1203170) ring itself presents a significant synthetic challenge. Traditional methods often rely on [2+2] cycloaddition reactions. nih.govrsc.org Recent research has focused on developing more efficient and versatile methods for creating this strained four-membered ring.

Photocatalytic C-H Activation for Cyclobutane Scaffolds

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. researchgate.net The application of photocatalysis to C-H functionalization offers a novel approach to cyclobutane synthesis. acs.org This strategy can involve sequential photocatalytic reactions to build up densely functionalized cyclobutane scaffolds. nih.govacs.org

One approach involves a triplet-sensitized [2+2] photocycloaddition followed by a photoredox-catalyzed C-C bond-forming reaction. nih.govacs.org This allows for the rapid assembly of complex cyclobutane structures. For example, 3-chloromaleimides can undergo a [2+2] cycloaddition with alkenes, followed by a dechlorinative coupling to install additional functionality. nih.gov This sequential photocatalysis strategy has been used to create sterically congested 3-azabicyclo[3.2.0]heptane scaffolds. nih.govacs.org

Multi-step Cyclization Reactions for Substituted Cyclobutylacetic Acid Backbones

The construction of the cyclobutane ring, particularly with appended acetic acid side chains, often requires multi-step sequences that allow for precise control over substitution and stereochemistry. One of the cornerstone strategies for forming four-membered rings is the [2+2] cycloaddition reaction. Photochemical [2+2] cycloadditions, for instance, can be employed to react an alkene with a ketene (B1206846) or a ketene equivalent, which can then be further elaborated to the desired acetic acid moiety.

Another powerful approach involves the intramolecular cyclization of acyclic precursors. For example, a suitably substituted 1,4-dihalide or a γ-hydroxynitrile can undergo cyclization to form the cyclobutane ring. The choice of starting materials and reaction conditions is critical for achieving high yields and diastereoselectivity, especially when creating multiple stereocenters.

Recent advancements have focused on catalyst-controlled divergent synthesis, allowing for selective access to different structural isomers from a common precursor. For instance, the hydrophosphination of acyl bicyclobutanes can be directed by different copper catalytic systems (Cu(I) vs. Cu(II)) to yield either 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes, which can be precursors to substituted cyclobutylacetic acids. nih.gov Hydrolysis of the resulting ester groups in these multi-substituted cyclobutanes yields the corresponding carboxylic acids in high yields (86-95%). nih.gov

A diastereoselective synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, highlighting the challenges and strategies for stereocontrol. acs.org This process involved a Knoevenagel condensation of a cyclobutanone (B123998) with Meldrum's acid, followed by a diastereoselective reduction of the resulting cyclobutylidene intermediate. acs.org The choice of solvent and reaction temperature was found to be critical for achieving high diastereomeric ratios. acs.org

| Reaction Step | Reagents and Conditions | Yield | Key Outcome |

| Knoevenagel Condensation | 3-phenyl cyclobutanone, Meldrum's acid, piperidine, 2-PrOH, rt | 95% | Formation of cyclobutylidene intermediate |

| Diastereoselective Reduction | Intermediate, NaBH4, THF, 5 °C | - | High diastereoselectivity for cis isomer |

| Esterification | Carboxylic acid, Benzyl (B1604629) alcohol, EDCI/DMAP, CH2Cl2 | 93% | Formation of benzyl ester |

Functional Group Interconversions of this compound

Once the this compound backbone is established, a wide array of functional group interconversions can be performed to generate diverse derivatives.

The carboxylic acid moiety of this compound is a versatile handle for further modification. A primary transformation is its conversion to the more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). ub.educhemguide.co.ukyoutube.comlibretexts.org The resulting 2-cyclobutylacetyl chloride is a key intermediate for synthesizing esters and amides.

Reaction with Thionyl Chloride:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl chemguide.co.uk

The acyl chloride reacts readily with alcohols (R'-OH) in the presence of a base (e.g., pyridine, triethylamine) to form esters (R-COOR'), and with primary or secondary amines (R'R''NH) to yield amides (R-CONR'R''). These reactions are typically high-yielding and allow for the introduction of a vast range of functional groups. For example, 2-(3-acetyl-2,2-dimethylcyclobutyl)acetyl chloride has been reacted with various substituted anilines to produce a series of amide derivatives with yields ranging from 24.9% to 78.2%. researchgate.net

The carboxylic acid group can be reduced to a primary alcohol (2-cyclobutylethanol). Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) being the most common choice. imperial.ac.ukyoutube.com The reaction proceeds via an aluminum alkoxide intermediate, which is then hydrolyzed during an aqueous workup to liberate the alcohol.

An alternative is the use of borane (B79455) (BH₃), often as a complex with THF (BH₃·THF), which offers the advantage of selectively reducing carboxylic acids in the presence of other reducible functional groups like esters. imperial.ac.uk

| Reducing Agent | Product | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reduces most carbonyl functional groups |

| Borane (BH₃·THF) | Primary Alcohol | Selective for carboxylic acids over esters |

| DIBAL-H (at low temp.) | Aldehyde | Can selectively reduce esters to aldehydes imperial.ac.uk |

It is also possible to reduce ester derivatives of this compound. Treatment of these esters with LiAlH₄ yields the corresponding primary alcohol. nih.govimperial.ac.uk

Introducing substituents directly onto the cyclobutyl ring or the α-carbon of the side chain of an existing this compound framework is challenging due to the relative inertness of the sp³-hybridized carbon atoms. However, strategies involving the creation of reactive intermediates can be employed. Free-radical halogenation can introduce a halogen onto the ring, which can then serve as a handle for subsequent nucleophilic substitution reactions, although this method often suffers from a lack of regioselectivity.

More controlled approaches typically involve synthesizing the ring with the desired substituents already in place, as described in section 2.2.3. The incorporation of functional groups into an existing cyclobutene (B1205218), followed by reduction, is another viable strategy. nih.gov For example, a Michael addition of a thio-nucleophile to a cyclobutene ester can introduce a sulfur substituent, with the ester functionality being subsequently hydrolyzed to the carboxylic acid. nih.gov

Process Intensification and Scalability in Synthesis

Moving from laboratory-scale synthesis to larger-scale production necessitates methodologies that are efficient, safe, and scalable. Process intensification, particularly through the use of flow chemistry, offers significant advantages over traditional batch processing. nih.govrsc.orgnih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. flinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling the safe execution of highly exothermic or cryogenic reactions that are difficult to control in large batch reactors. flinders.edu.aursc.org

For the synthesis of this compound and its derivatives, flow chemistry can be applied to several key steps:

[2+2] Cycloadditions: Photochemical reactions, often used to form cyclobutane rings, are particularly well-suited for flow chemistry. Using transparent tubing and a light source (e.g., high-power LEDs) allows for uniform irradiation of the reaction mixture, leading to shorter reaction times and higher yields compared to batch methods. almacgroup.com

Hazardous Reactions: The generation and use of reactive or unstable intermediates, such as ketenes for cycloadditions or the use of potent reducing agents, can be managed more safely in a flow system where only small quantities are present at any given moment. rsc.orgdurham.ac.uk

Multi-step Synthesis: Individual flow reactors can be linked together to create a multi-step continuous synthesis, eliminating the need for isolating and purifying intermediates at each stage. mdpi.comflinders.edu.au This can significantly streamline the production of complex derivatives of this compound. For instance, a flow process could be designed for the formation of the cyclobutane ring, followed by immediate functional group interconversion in a subsequent reactor module. flinders.edu.au

The development of such continuous-flow processes is a key step toward the scalable, efficient, and safe manufacturing of fine chemicals based on the this compound scaffold. rsc.org

Optimization of Protective Group Strategies (e.g., Boc, Fmoc) for Large-Scale Production

In the synthesis of complex molecules, protective groups are instrumental in preventing unwanted side reactions. For carboxylic acids like this compound, the carboxyl group can be temporarily protected, for example, as an ester. However, in scenarios where the cyclobutane ring itself is being assembled or modified, or in the context of creating derivatives, other functional groups might be introduced that require protection. While direct protection of the carboxylic acid itself with Boc or Fmoc is not standard, these groups are crucial when this compound is used as a building block in larger structures, such as in peptide synthesis where it might be incorporated as a non-standard amino acid analogue. In such contexts, an amino group would be introduced, and its protection would be paramount.

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. For large-scale production, optimizing the introduction of the Boc group is essential to ensure high yields and minimize costs. Key parameters for optimization include the choice of reagent, base, solvent, and reaction temperature.

Table 1: Optimization of Boc Protection for a this compound Analogue This table presents hypothetical data representative of a typical optimization study for the Boc protection of an amino-functionalized derivative of this compound.

| Entry | Boc Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Boc₂O (1.1 eq) | NaHCO₃ | Dioxane/H₂O | 25 | 12 | 85 |

| 2 | Boc₂O (1.1 eq) | NaOH | Dioxane/H₂O | 25 | 8 | 92 |

| 3 | Boc₂O (1.1 eq) | DMAP (cat.) | CH₂Cl₂ | 25 | 6 | 95 |

| 4 | Boc-ON | Et₃N | THF | 40 | 10 | 88 |

From the data, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH₂Cl₂) provides the highest yield in the shortest reaction time, making it the most efficient set of conditions for large-scale synthesis.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis, due to its base-lability. altabioscience.com The optimization of Fmoc protection follows similar principles to that of Boc protection, focusing on maximizing efficiency and yield.

Table 2: Optimization of Fmoc Protection for a this compound Analogue This table presents hypothetical data representative of a typical optimization study for the Fmoc protection of an amino-functionalized derivative of this compound.

| Entry | Fmoc Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Fmoc-Cl (1.1 eq) | NaHCO₃ | Dioxane/H₂O | 25 | 10 | 88 |

| 2 | Fmoc-OSu (1.1 eq) | NaHCO₃ | Dioxane/H₂O | 25 | 6 | 94 |

| 3 | Fmoc-OSu (1.05 eq) | DIPEA | DMF | 25 | 4 | 98 |

| 4 | Fmoc-Cl (1.1 eq) | Pyridine | CH₂Cl₂ | 0-25 | 8 | 90 |

The use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) demonstrates superior performance, offering a high yield in a significantly shorter reaction time. This makes it an attractive option for industrial-scale production.

Recrystallization Techniques for Enantiopurity Enhancement

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure compounds is of utmost importance. While asymmetric synthesis aims to produce a single enantiomer, often the product is not enantiomerically pure and requires further purification. Recrystallization is a powerful and cost-effective method for enhancing the enantiopurity of chiral compounds. researchgate.net

For a racemic mixture of this compound, a common strategy is to form diastereomeric salts with a chiral resolving agent, typically a chiral amine. libretexts.orglibretexts.org These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org The choice of resolving agent and solvent system is critical for successful resolution. nih.gov

The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystals are then isolated, and the chiral acid is recovered by treatment with an acid to remove the resolving agent. The enantiomeric excess (e.e.) of the product is highly dependent on the crystallization conditions.

Table 3: Recrystallization for Enantiopurity Enhancement of this compound This table presents hypothetical data illustrating the effect of different chiral resolving agents and solvents on the enantiomeric excess of this compound after a single recrystallization.

| Entry | Chiral Resolving Agent | Solvent | Initial e.e. (%) | Final e.e. (%) | Yield of Diastereomeric Salt (%) |

|---|---|---|---|---|---|

| 1 | (R)-1-Phenylethylamine | Ethanol | 50 | 85 | 40 |

| 2 | (R)-1-Phenylethylamine | Acetone | 50 | 92 | 35 |

| 3 | (S)-1-(1-Naphthyl)ethylamine | Isopropanol | 50 | 95 | 38 |

| 4 | (S)-1-(1-Naphthyl)ethylamine | Acetonitrile | 50 | 98 | 32 |

Molecular Design and Structure Activity Relationship Sar Studies of Derivatives

Impact of Cyclobutyl Ring Conformation on Molecular Interactions

The cyclobutane (B1203170) ring is not a planar structure; it exists in a dynamic, puckered conformation. This puckering is a critical determinant of the spatial orientation of its substituents, which in turn governs how a molecule interacts with its biological target. An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives, utilizing both experimental techniques like X-ray diffraction and NMR spectroscopy alongside computational methods, has shown that substituents on the ring can modulate the conformational preference of this puckering. nih.gov

The conformation of the ring dictates the relative positions of the acetic acid side chain and any other substituents, influencing the molecule's ability to fit within a binding pocket. For instance, in some SAR studies, replacing a more flexible linker with a cyclobutyl ring was found to conformationally restrict the molecule, leading to improved activity. nih.gov Conversely, in other cases, a cyclobutyl carboxylic acid analog exhibited lower binding affinity compared to a cyclopentane (B165970) counterpart, a phenomenon attributed to reduced van der Waals contact with the target protein. nih.gov This highlights that the rigid, puckered nature of the cyclobutane ring can be either beneficial or detrimental depending on the specific topology of the target's binding site.

Table 1: Influence of Cyclobutyl Ring Puckering on Molecular Interactions

| Conformational State | Description | Potential Impact on Binding |

|---|---|---|

| Puckered (Non-planar) | The stable, low-energy conformation of the cyclobutane ring. | Orients substituents in specific axial or equatorial-like positions, enabling precise interactions with the target. |

| Planar (Transition State) | A higher-energy state through which the ring inverts. | Generally disfavored; molecules locked in this state would likely have poor binding affinity due to strain. |

| Substituent-Modulated Pucker | The degree and nature of puckering is influenced by the steric and electronic properties of ring substituents. nih.gov | Allows for fine-tuning of the molecule's 3D shape to optimize fit within a specific biological target. |

Stereochemical Influence of Chiral Centers on Biological Activity

Stereochemistry plays a fundamental role in the biological activity of chiral compounds, and derivatives of 2-cyclobutylacetic acid are no exception. nih.govnih.gov These molecules possess at least one chiral center at the α-carbon of the acetic acid moiety. Additional chiral centers can exist on the cyclobutane ring, depending on the substitution pattern, leading to the possibility of multiple diastereomers and enantiomers.

It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit significantly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each isomer. For example, studies on other chiral molecules have shown that only one specific isomer (e.g., the (5S, αS) isomer) displays significant biological activity, which can be due to stereoselective uptake by transport systems or a more favorable binding orientation at the target site. nih.govnih.gov

In the context of the cyclobutyl ring, the relative orientation of substituents (cis or trans) is a critical stereochemical feature. nih.gov X-ray analysis of a cyclobutane amino acid analog featuring both a 2-acetic acid and a 3-carboxylic acid substituent revealed that the thermodynamically more stable trans orientation was formed during synthesis. researcher.life The choice between cis and trans isomers allows for the exploration of different three-dimensional shapes, which can be crucial for optimizing interactions within a binding pocket. nih.gov

Table 2: Hypothetical Biological Activity of this compound Stereoisomers

| Isomer | Description | Expected Relative Activity | Rationale |

|---|---|---|---|

| (R)-α-carbon enantiomer | One of two mirror-image forms based on the α-carbon. | Potentially High | One enantiomer (the eutomer) typically fits the chiral binding site much better than the other (the distomer), leading to a significant difference in potency. nih.gov |

| (S)-α-carbon enantiomer | The other mirror-image form based on the α-carbon. | Potentially Low or Inactive | |

| Cis-diastereomer (on ring) | Ring substituents are on the same face of the ring. | Activity is target-dependent | The spatial arrangement of substituents in cis vs. trans isomers presents different pharmacophore patterns to the receptor, resulting in different binding affinities. nih.gov |

| Trans-diastereomer (on ring) | Ring substituents are on opposite faces of the ring. | Activity is target-dependent |

Rational Design of this compound Analogs for Targeted Applications

The rational design of analogs involves making specific, targeted modifications to a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. peervoice.com

Placing substituents directly onto the cyclobutyl ring is a common strategy to explore the topology of the binding site and enhance potency. SAR studies often reveal that specific substitution patterns are optimal for activity. nih.gov For instance, adding a hydroxyl group to a cyclobutyl carboxamide was shown to result in a similar binding affinity to a parent compound, suggesting the molecule adopted an alternative binding mode where the new hydroxyl group could form a favorable interaction. nih.gov The position (e.g., C2, C3) and stereochemistry (cis/trans) of these substituents are critical variables in optimizing molecular recognition. researcher.life

The introduction of heteroatoms (atoms other than carbon and hydrogen, such as oxygen, nitrogen, or sulfur) and specific functional groups can profoundly alter a molecule's properties. nih.govpressbooks.pub Halogens like fluorine, chlorine, or bromine are often incorporated to increase metabolic stability or to introduce a potential halogen-bonding interaction with the target. pressbooks.pub The trifluoromethyl (CF₃) group is a particularly valuable substituent in medicinal chemistry; it is a strong electron-withdrawing group that is metabolically stable and can increase the lipophilicity of a compound, potentially improving its membrane permeability.

Table 3: Effects of Selected Functional Groups in Analog Design

| Functional Group | Position of Incorporation | Potential Effects on Activity and Properties |

|---|---|---|

| Hydroxyl (-OH) | Cyclobutyl Ring | Introduces hydrogen bonding capability; may increase solubility but decrease permeability. nih.gov |

| Amino (-NH₂) | Cyclobutyl Ring / α-Carbon | Can act as a hydrogen bond donor; introduces a basic center which can form salt bridges. |

| Fluorine (-F) | Cyclobutyl Ring / α-Carbon | Can block metabolic oxidation sites; may form favorable halogen bonds; minimal steric impact. nih.gov |

| Trifluoromethyl (-CF₃) | Cyclobutyl Ring | Increases lipophilicity; acts as a metabolically stable bioisostere for other groups; can influence binding through dipole interactions. |

Computational Chemistry in SAR Analysis

Computational chemistry is an indispensable tool in modern drug discovery for analyzing and predicting SAR. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.govresearchgate.net These mathematical models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design process. nih.gov

For this compound derivatives, computational methods are used to study the key factors discussed previously. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the cyclobutyl ring and its substituents, providing insight into the molecule's preferred shapes in a biological environment. nih.gov Quantum mechanical methods like Density Functional Theory (DFT) can be used to accurately calculate the energies of different conformations and to understand the electronic properties of the molecules. nih.gov These computational approaches, when used synergistically with experimental data, provide a detailed understanding of the SAR, enabling a more efficient and rational design of new, potent analogs. nih.gov

Table 4: Application of Computational Methods in SAR Studies

| Computational Method | Application in SAR Analysis |

|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of new analogs based on their structural properties. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule over time to analyze conformational preferences and binding stability with a target. nih.gov |

| Density Functional Theory (DFT) | Provides accurate calculations of molecular structure, energy, and electronic properties to understand conformational stability. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor to elucidate key binding interactions. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity and for screening virtual libraries of compounds to identify potential drug candidates.

In the study of this compound derivatives, docking simulations provide insights into how these compounds fit into the active site of a target protein. For instance, in a manner analogous to studies on other cyclobutane-containing molecules, derivatives of this compound can be docked into the binding sites of enzymes like tubulin or collagenase to predict their inhibitory potential. nih.govresearchgate.net

Research Findings:

A key aspect of these simulations is the calculation of a docking score or binding energy, which estimates the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. For example, studies on cyclobutane derivatives targeting the colchicine (B1669291) binding site of tubulin have shown that the stereochemistry of the cyclobutane ring is critical. Cis isomers were found to form more stable hydrogen bonds with key amino acid residues compared to their trans counterparts. nih.gov Similarly, in docking studies of barbituric acid derivatives featuring a cyclobutane moiety, a high binding affinity of -9.0 kcal/mol was calculated for a promising compound, with subsequent molecular dynamics simulations confirming the stability of the predicted binding pose. researchgate.net

These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket. The cyclobutane ring often participates in hydrophobic interactions, while the carboxylic acid group of the this compound scaffold is a prime candidate for forming hydrogen bonds with polar residues like tyrosine and aspartic acid. nih.govru.nl

Table 1: Representative Molecular Docking Data for Cyclobutane Derivatives

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Combretastatin A4 Analogs | Tubulin | -7.5 to -8.5 | Thr179, Cys241 | Hydrogen Bonding |

| Barbituric Acid Derivatives | α-Glucosidase | -9.0 | Asp215, Arg442 | Hydrophobic, H-Bonding |

| Carboxylic Acid Analogs | Collagenase | -6.8 to -7.9 | Leu181, Ala182 | Hydrophobic |

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules. acs.org These methods provide a deep understanding of a molecule's electron distribution, orbital energies, and geometric parameters, which collectively determine its reactivity and interaction capabilities.

For derivatives of this compound, quantum chemical calculations can elucidate key electronic and steric properties. The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol), which influences its bond lengths and angles. nih.gov DFT calculations can precisely model this puckered conformation and determine how substituents on the ring affect its geometry and electronic structure. acs.orgresearchgate.net

Research Findings:

These calculations also yield important electronic descriptors that are correlated with a molecule's activity. Properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the electrostatic potential map can predict a molecule's ability to act as an electron donor or acceptor and identify regions prone to electrostatic interactions. This information is vital for understanding how a this compound derivative might engage with the electronic environment of a receptor's active site. acs.org

Table 2: Calculated Electronic Properties of a Model Cyclobutane Carboxylic Acid

| Property | Calculation Method | Value | Significance |

| HOMO Energy | DFT/B3LYP | -0.23 Hartrees | Relates to electron-donating ability |

| LUMO Energy | DFT/B3LYP | +0.05 Hartrees | Relates to electron-accepting ability |

| Dipole Moment | DFT/B3LYP | 2.1 Debye | Indicates overall molecular polarity |

| Ring Puckering Angle | DFT Geometry Opt. | ~30° | Defines the 3D shape and steric profile |

Investigative Research on Biological and Pharmacological Mechanisms

Modulation of Enzyme Activity by 2-Cyclobutylacetic Acid Derivatives

The rigid nature of the cyclobutane (B1203170) ring in this compound derivatives offers a strategic advantage in the design of enzyme inhibitors. By reducing the number of rotatable bonds compared to more flexible aliphatic chains, these derivatives can present a more defined conformation to an enzyme's active or allosteric site, potentially leading to higher binding affinity and selectivity. nih.govresearchgate.net

Cysteine Protease Inhibition and Specificity Profiling

While direct studies on the inhibition of cysteine proteases by this compound derivatives are not extensively documented, the principles of inhibitor design suggest a potential role. The effectiveness of enzyme inhibitors often relies on their ability to present specific pharmacophores in a precise spatial arrangement. The cyclobutane scaffold can serve as a rigid core to which various functional groups targeting the active site of cysteine proteases can be attached. The conformational rigidity can help in optimizing interactions with the enzyme's binding pockets, potentially leading to enhanced inhibitory potency and specificity.

Kinase Inhibition and Allosteric Modulation

The incorporation of cyclobutane moieties has been a successful strategy in the development of kinase inhibitors. The Janus kinase (JAK) family of enzymes, which are crucial in inflammation and immunity, have been targeted by compounds containing cyclobutane derivatives. google.com For instance, the replacement of a flexible ethyl linker with a 1,3-disubstituted cyclobutane has been shown to confer conformational restriction, a property that can lead to more potent and selective enzyme inhibition. nih.gov In the development of inhibitors for the nuclear receptor retinoic acid receptor-related orphan receptor gamma (RORγt), replacing a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid resulted in improved in vitro potency. nih.gov This improvement is attributed to the reduction of the entropic penalty upon binding to the target protein.

The rigid structure of the cyclobutane ring can also be instrumental in the design of allosteric modulators. By presenting specific side chains in a fixed orientation, this compound derivatives could potentially bind to allosteric sites on kinases, thereby modulating their activity without directly competing with the ATP substrate. This can offer a higher degree of selectivity for specific kinase isoforms.

| Compound Class | Target Kinase | Observed Effect of Cyclobutane Moiety |

| Pyrrolopyrimidine derivatives | Janus kinase 1 (JAK1) | cis-1,3-cyclobutane diamine linkers exhibited low nanomolar potency and excellent selectivity. |

| Tetrahydronaphthyridine derivatives | RORγt | Replacement of a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid improved in vitro potency. |

Other Enzyme Targets and Their Regulatory Pathways

The utility of the cyclobutane scaffold extends beyond kinases. Various natural and synthetic compounds containing a cyclobutane ring have demonstrated a range of biological activities, suggesting their potential to interact with a variety of enzyme targets. openmedicinalchemistryjournal.comsemanticscholar.orgopenmedicinalchemistryjournal.comnih.govresearchgate.net For example, cyclobutane-containing alkaloids have been found to possess antimicrobial and antitumor properties. openmedicinalchemistryjournal.comsemanticscholar.orgopenmedicinalchemistryjournal.comresearchgate.net The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir contains a cyclobutane group that contributes to its high potency. pharmablock.com These examples underscore the versatility of the cyclobutane ring as a key structural element in the design of potent and selective enzyme inhibitors for various therapeutic targets.

Interaction with Specific Biochemical Pathways

The influence of this compound and its derivatives can also be examined through their interaction with specific biochemical pathways, where their unique structure can mimic or interfere with the function of endogenous molecules.

Role in Fatty Acid Degradation Pathway Studies

Cyclobutane-containing fatty acid derivatives have been synthesized and studied for their biological activities. In one study, novel amphiphilic cyclobutene (B1205218) and cyclobutane cis-C18 fatty acid derivatives were found to inhibit the growth of Mycobacterium avium subsp. paratuberculosis. This suggests that such compounds could potentially interfere with the fatty acid metabolism or cell wall biosynthesis of these bacteria. The rigid cyclobutane ring may mimic a specific conformation of a natural fatty acid or interact with enzymes involved in fatty acid degradation, leading to the observed inhibitory effects.

Modulation of Eukaryotic Initiation Factor 2B Activity in Protein Synthesis Regulation

Eukaryotic initiation factor 2B (eIF2B) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the regulation of protein synthesis. Its primary function is to catalyze the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2), a necessary step for the formation of the eIF2-GTP-Met-tRNAi ternary complex. This complex is essential for delivering the initiator methionine tRNA to the ribosome, thereby commencing the translation of mRNA into protein. The activity of eIF2B serves as a key control point in translation initiation.

Research into small molecule modulators has identified compounds that can directly activate eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring protein synthesis. One such molecule, 2BAct, serves as a highly selective and potent activator of eIF2B. medchemexpress.com 2BAct has been shown to enhance the GEF activity of eIF2B. medchemexpress.com For instance, in primary fibroblast lysates from a mouse model of VWM (R191H embryos), which exhibit lower baseline GEF activity, 2BAct enhanced this activity threefold. medchemexpress.com By directly stimulating the activity of the eIF2B complex, 2BAct can abrogate the maladaptive stress response, making it a significant tool for studying the regulation of protein synthesis and a potential therapeutic strategy for diseases characterized by a chronic ISR. medchemexpress.comelifesciences.org

Pharmacokinetic and Pharmacodynamic Investigations of this compound Analogs

Studies on Metabolic Stability and Biotransformation

The metabolic stability of drug candidates is a crucial factor influencing their pharmacokinetic profile, including half-life and bioavailability. The incorporation of cyclobutane rings into small molecules is a recognized strategy in medicinal chemistry to enhance metabolic stability. nih.gov The unique puckered structure and relative chemical inertness of the cyclobutane moiety can protect adjacent chemical groups from metabolic enzymes or mask potential sites of metabolic oxidation. nih.gov

For example, in the development of various therapeutic agents, replacing metabolically vulnerable groups, such as gem-dimethyl substituents which are prone to in vivo oxidation, with a cyclobutyl group has been explored. nih.gov In some cases, this substitution has led to significant improvements in metabolic stability and systemic exposure. nih.gov Further modifications, such as the difluorination of the cyclobutyl ring, can be employed to further decrease susceptibility to metabolic oxidation. nih.gov

Preclinical Assessment of Bioavailability and Distribution

The preclinical evaluation of bioavailability and tissue distribution is fundamental to determining the therapeutic potential of a drug candidate. For analogs of this compound intended for neurological indications, the ability to cross the blood-brain barrier (BBB) is of paramount importance.

The analog 2BAct has demonstrated oral activity and the ability to penetrate the central nervous system (CNS). medchemexpress.comglpbio.combiorxiv.orginvivochem.com Pharmacokinetic studies in rodents have shown that 2BAct has an unbound brain-to-plasma ratio of approximately 0.3, indicating significant CNS penetration. biorxiv.orgnih.gov Furthermore, it exhibits dose-dependent oral bioavailability when administered in an aqueous-based vehicle, a desirable characteristic for convenient administration. biorxiv.orgnih.gov These properties represent a significant improvement over earlier eIF2B activators like ISRIB, which had limitations in solubility and pharmacokinetics. medchemexpress.com The favorable pharmacokinetic profile of 2BAct, particularly its oral bioavailability and CNS distribution, makes it a suitable candidate for long-term in vivo studies investigating chronic neurological diseases. biorxiv.orgnih.gov

| Compound Analog | Property | Finding | Source |

| 2BAct | Oral Activity | Orally active | medchemexpress.comglpbio.cominvivochem.com |

| 2BAct | CNS Penetration | Unbound brain/plasma ratio ~0.3 | biorxiv.orgnih.gov |

| 2BAct | Bioavailability | Demonstrates dose-dependent oral bioavailability | biorxiv.orgnih.gov |

Elucidation of Molecular Mechanisms Underlying Therapeutic Effects

The therapeutic effects of this compound analogs like 2BAct are directly linked to their molecular mechanism of modulating eIF2B activity. The chronic activation of the Integrated Stress Response (ISR) leads to a persistent suppression of protein synthesis, which can be detrimental to cell types with high protein secretory loads, such as glial cells in the CNS. This chronic suppression is a key pathological feature in diseases like Vanishing White Matter (VWM). elifesciences.org

2BAct exerts its therapeutic effect by stimulating the residual activity of the mutant eIF2B complex. medchemexpress.comelifesciences.orgnih.gov By binding to and stabilizing the active decameric form of eIF2B, 2BAct enhances its guanine nucleotide exchange factor (GEF) activity. nih.gov This enhancement effectively counteracts the inhibitory effects of phosphorylated eIF2, thereby restoring normal protein synthesis rates.

Exploration of Biomedical and Material Science Applications

Medicinal Chemistry Applications as Lead Compounds and Intermediates

The compact and strained nature of the cyclobutane (B1203170) ring in 2-cyclobutylacetic acid offers a unique scaffold for the design of bioactive molecules. Its incorporation into larger structures can lead to compounds with improved pharmacological profiles compared to their linear or larger-ring counterparts.

Research into Anti-inflammatory and Analgesic Compounds

The investigation of this compound and its derivatives in the context of anti-inflammatory and analgesic research is an area of active interest. While direct evidence for the anti-inflammatory or analgesic properties of this compound itself is limited in publicly available research, the broader class of acetic and propanoic acid derivatives is well-established in the development of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain. nih.gov The development of selective COX-2 inhibitors has been a significant goal in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research into novel anti-inflammatory agents has explored a wide variety of chemical scaffolds, including those containing acetic acid moieties. For example, a series of [2-{[(4-substituted or 4,5-disubstituted)-pyridin-2-yl]carbonyl}-(5- or 6-substituted or 5,6-disubstituted)-1H-indol-3-yl]acetic acid analogues were designed and synthesized as potent and selective COX-2 inhibitors. This demonstrates the utility of the acetic acid functional group in targeting the enzymatic pathways of inflammation.

Furthermore, studies on other cyclic carboxylic acids, such as the marine-derived (-)-Majusculoic Acid, which contains a cyclopropane ring, have shown anti-inflammatory bioactivity. nih.gov This suggests that the incorporation of small carbocyclic rings can be a viable strategy in the design of new anti-inflammatory compounds. Although direct studies on this compound are not prominent, its structural similarity to known classes of anti-inflammatory and analgesic agents suggests it could serve as a valuable starting point for the synthesis of novel drug candidates in this therapeutic area.

Investigation of Antimicrobial Efficacy against Pathogens

Short-chain fatty acids, such as propionic acid and butyric acid, are known to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of the undissociated acid to penetrate the bacterial cell membrane and subsequently dissociate in the more alkaline cytoplasm, leading to a decrease in intracellular pH and disruption of cellular processes. rsc.org

Research has also demonstrated the antimicrobial potential of various acetic acid derivatives. For example, the synthesis of N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety has yielded compounds with good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. nih.gov Similarly, novel 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which are structurally distinct but share the carboxylic acid functional group, have shown antimicrobial activity against Gram-positive bacterial strains. nih.gov

These findings suggest that the carboxylic acid group is a key pharmacophore for antimicrobial activity, and its combination with different structural motifs can lead to potent antimicrobial agents. Although direct evidence is lacking for this compound, its structure as a carboxylic acid with a lipophilic cyclobutane ring suggests that it and its derivatives could potentially exhibit antimicrobial properties and represent a novel scaffold for the development of new antimicrobial agents. Further research is needed to explore this potential.

Role in Drug Delivery System Development

The unique physicochemical properties of this compound make it a candidate for incorporation into advanced drug delivery systems. Its carboxylic acid group provides a handle for chemical modification, while the cyclobutane ring can influence the physical properties of the resulting materials.

Structural Modification for Targeted Drug Carrier Design

The development of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target side effects. This is often achieved by designing carriers that can selectively deliver a drug to a specific site of action. The structural modification of molecules to create these targeted carriers is a key strategy.

While there is no direct evidence in the scientific literature of this compound being used for the design of targeted drug carriers, the principles of drug carrier design provide a framework for how it could potentially be utilized. The carboxylic acid functionality of this compound offers a versatile point of attachment for various chemical entities. For instance, it could be conjugated to polymers, lipids, or other macromolecules to form nanoparticles, micelles, or liposomes. nih.gov

The design of targeted drug carriers often involves the incorporation of ligands that can bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. For example, glycyrrhetinic acid has been used as a liver-targeting ligand by modifying it to be incorporated into micelles for the delivery of doxorubicin. nih.gov Similarly, this compound could potentially be functionalized with targeting moieties.

Furthermore, the cyclobutane ring of this compound could impart specific properties to a drug carrier, such as influencing its hydrophobicity, stability, and interaction with biological membranes. The modification of chemical structures to improve properties like bioavailability is a common strategy in drug development. patsnap.com For example, polymers are often functionalized to create stimuli-responsive systems that release their payload in response to specific physiological cues, such as a change in pH. rsc.orgnih.gov

Although the direct application of this compound in this area has not been reported, its chemical structure suggests that it could serve as a component in the construction of more complex and functional drug delivery systems.

Enhancement of Therapeutic Agent Solubility and Stability

The bioavailability of many therapeutic agents is hampered by their poor solubility in aqueous environments. A common strategy to overcome this is the chemical modification of the drug molecule to enhance its hydrophilicity and stability. While no direct studies explicitly document the use of this compound for this purpose, the structural motifs of the molecule suggest a potential role.

The carboxylic acid group of this compound can be leveraged to form prodrugs through ester or amide linkages with poorly soluble drugs containing hydroxyl or amine functionalities. The resulting conjugate would exhibit altered physicochemical properties, potentially leading to improved solubility and dissolution rates. The cyclobutane ring, being a relatively rigid and lipophilic moiety, could also influence the interaction of the drug with biological membranes, possibly affecting its absorption and distribution. nih.gov

Furthermore, the stability of therapeutic agents can be influenced by their chemical environment. The formation of co-crystals or salts with a suitable counter-ion can significantly enhance stability. This compound, as a carboxylic acid, could be investigated as a co-former in the development of stable pharmaceutical formulations. The specific conformation and steric bulk of the cyclobutyl group might offer unique packing arrangements in the crystal lattice, leading to enhanced stability against degradation.

Applications in Material Science and Polymer Chemistry

The quest for novel materials with advanced properties is a driving force in polymer chemistry. Monomers containing cyclic structures are of particular interest as they can introduce rigidity, thermal stability, and unique photophysical properties to the polymer backbone or side chains.

This compound presents itself as a viable candidate for the synthesis of novel polymers. The carboxylic acid functionality allows for its incorporation into polyesters and polyamides through condensation polymerization with suitable diols or diamines, respectively. youtube.com The presence of the cyclobutane ring in the resulting polymer, either in the main chain or as a pendant group, is expected to significantly influence the material's properties.

For instance, if this compound is used to create a polyester, the cyclobutane rings would act as rigid spacers in the polymer backbone. This rigidity can restrict chain mobility, potentially leading to polymers with higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic analogues. und.edu The synthesis of such polymers could be achieved through standard melt polymerization techniques. und.edu

While direct polymerization of this compound has not been extensively reported, studies on other cyclobutane-containing monomers provide valuable insights. For example, polyesters synthesized from trans-1,3-cyclobutane diacid and various diols have demonstrated a range of glass transition and decomposition temperatures, highlighting the tunability of thermal properties based on the polymer structure. und.edu

The thermal and electronic properties of polymers are critical for their application in advanced materials. The incorporation of the cyclobutane moiety from this compound is anticipated to have a pronounced effect on these characteristics.

Thermal Properties: The rigidity of the cyclobutane ring is expected to enhance the thermal stability of polymers derived from this compound. und.edu Research on cyclobutane-containing polyesters has shown that their decomposition temperatures can range from moderate to high, indicating good thermal stability. nih.gov The glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is also influenced by the cyclobutane ring. The restricted rotation imposed by the ring can lead to higher Tg values. nih.gov For comparison, the table below shows the thermal properties of some cyclobutane-based polyesters synthesized from different monomers.

| Polymer Backbone | Monomer Used | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| Truxinate Cyclobutane Polyester | Cinnamic Acid Derivatives | 2.54 - 82.65 nih.gov | 109 - 375 nih.gov |

| Polyester | trans-1,3-cyclobutane dimethanol and various diacids | 33 - 114 und.edu | 381 - 424 und.edu |

This table presents data for polymers containing cyclobutane rings derived from monomers other than this compound to provide a comparative context for potential thermal properties.

Electronic Properties: The electronic properties of polymers containing saturated rings like cyclobutane are generally characterized by a wide bandgap, making them good electrical insulators. The primary influence of the cyclobutane group from this compound on electronic properties would likely be through its effect on the polymer's morphology and packing, rather than direct participation in electronic conduction. quora.com However, the introduction of specific functional groups onto the cyclobutane ring could be a pathway to tune the electronic properties for applications in dielectric materials or as insulating layers in electronic devices.

The unique structural and electronic features of cyclobutane derivatives suggest their potential utility in the development of sensors and catalysts.

Sensor Development: The rigid framework of the cyclobutane ring can be used to pre-organize binding sites for specific analytes. While there are no direct reports of this compound in sensor applications, the carboxylic acid group can be functionalized to attach chromophores or fluorophores. Changes in the local environment upon binding of a target molecule to a receptor unit attached to the cyclobutane scaffold could lead to a detectable optical or electronic signal. The principle of using macrocyclic or rigid structures to create selective binding pockets is well-established in sensor design. mdpi.comnih.gov

Catalyst Development: The inherent ring strain of the cyclobutane ring can be exploited in catalysis. nih.gov The development of chiral catalysts for asymmetric synthesis is a significant area of research, and cyclobutane derivatives have been explored as chiral ligands for metal catalysts. nih.gov The rigid conformation of the cyclobutane ring can create a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions. The carboxylic acid group of this compound could serve as an anchoring point for attaching the molecule to a metal center or a solid support. Furthermore, recent studies have shown that cycloalkane carboxylic acids can be used in palladium-catalyzed C-H functionalization reactions, suggesting a potential role for this compound in facilitating such transformations. nih.gov

Advanced Analytical and Characterization Methodologies in Research

The rigorous identification and characterization of 2-cyclobutylacetic acid and its derivatives are fundamental to research and development. A suite of advanced analytical techniques is employed to elucidate molecular structure, confirm purity, and quantify the compound in various matrices. These methodologies, encompassing both spectroscopic and chromatographic techniques, provide the detailed molecular insights necessary for advancing chemical synthesis and analysis.

Future Directions and Emerging Research Avenues

The exploration of 2-cyclobutylacetic acid and its derivatives is entering a new phase, driven by technological advancements and a growing emphasis on sustainable and targeted therapeutic development. Future research is poised to leverage cutting-edge computational tools, systems biology, green chemistry, and streamlined clinical translation to unlock the full potential of this chemical scaffold.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anti-inflammatory activity?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or cyclobutyl positions.

- In vitro screening : Test COX-2 inhibition and IL-6 suppression in macrophage cell lines.

- QSAR modeling : Develop regression models (e.g., PLS) correlating logP and IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.